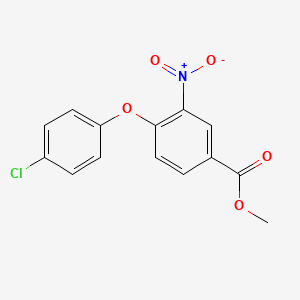

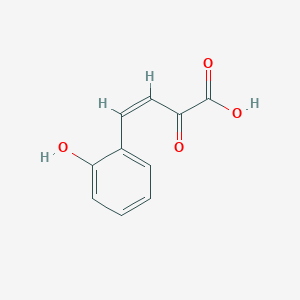

![molecular formula C15H14FN5O B3124625 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-19-1](/img/structure/B3124625.png)

7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

The compound “7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of triazole analogues. Triazole analogues are heterocyclic compounds that have significant biological and pharmacological properties . They are widely used in medicinal chemistry due to their diverse pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidine derivatives involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidine derivatives is characterized by a five-member heterocyclic ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[1,5-a]pyrimidine derivatives include the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Applications De Recherche Scientifique

Antibacterial Activity

Compounds within the triazole and triazolopyrimidine classes, including structures similar to 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine, have shown promising antibacterial activity. They inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple antibacterial mechanisms of action make these compounds potential candidates for novel anti-Staphylococcus aureus agents, addressing the urgent need for treatments against antibiotic-resistant strains (Li & Zhang, 2021).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, a structural feature in this compound, serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as optical sensors, with applications extending into biological and medicinal domains. The versatility of pyrimidine-based compounds underscores their potential in developing new technologies for health and environmental monitoring (Jindal & Kaur, 2021).

Inhibition of p38α MAP Kinase

The p38 mitogen-activated protein (MAP) kinase plays a significant role in inflammatory processes and cytokine production. Compounds structurally related to the mentioned triazolopyrimidine have been studied for their potential to inhibit this kinase, offering a pathway to treat diseases where inflammation is a key component. This research direction highlights the compound's potential in addressing chronic inflammatory conditions and possibly other diseases where p38α MAP kinase is implicated (Scior et al., 2011).

Optoelectronic Materials

The integration of pyrimidine and related heterocycles into optoelectronic materials demonstrates the broad utility of these compounds beyond pharmaceuticals. They contribute to the development of electronic devices, luminescent elements, and sensors. This research area opens up potential applications in developing new materials for technology and industry, showcasing the versatility of pyrimidine-based compounds (Lipunova et al., 2018).

Orientations Futures

Triazole analogues, including “7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine”, have significant potential in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring their potential applications in treating various diseases and conditions. Additionally, further studies could investigate their safety, efficacy, and mechanism of action.

Mécanisme D'action

Target of Action

The primary target of 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is the GABA receptors , specifically the benzodiazepine (BZD) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, and induces an anticonvulsant activity . The antagonistic effects of flumazenil and 3-MP for the anticonvulsive activity of the compound and the radioligand-binding assay confirmed the involvement of GABA receptors, at least benzodiazepine (BZD) receptor, in the anticonvulsant activity of the compound .

Biochemical Pathways

The compound affects the GABAergic pathway , which is one of the main inhibitory signaling pathways in the brain. By interacting with the GABA receptors, it can influence the neuronal excitability and induce anticonvulsant effects .

Result of Action

The compound’s interaction with the GABA receptors results in anticonvulsant activity . This is evidenced by its effectiveness in seizure models, where it showed significant protective effects .

Propriétés

IUPAC Name |

4-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVMNPZEMKYLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160573 | |

| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320416-19-1 | |

| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320416-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

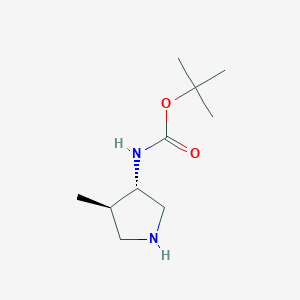

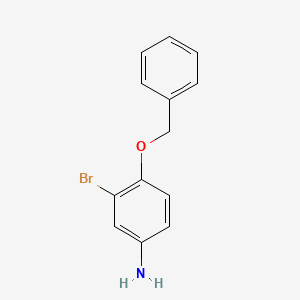

![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

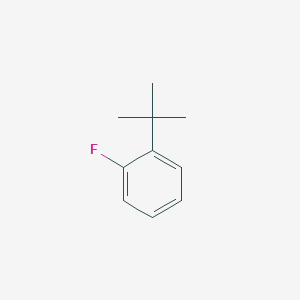

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)